![molecular formula C18H22ClN3OS B2953641 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897479-08-2](/img/structure/B2953641.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectral data (IR, 1H NMR, and MS) . The compounds were designed, synthesized, and characterized by these techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, one compound was found to be soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial activity. The presence of the benzothiazole and piperazine moieties suggests that it could be effective against various bacterial strains. For instance, similar structures have shown good activity against Bacillus subtilis and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 500 µg/mL .
Antipsychotic Drug Development
Derivatives of benzothiazole-piperazine have been identified as dopamine and serotonin antagonists. These properties are essential for antipsychotic drugs, which are used to treat conditions like schizophrenia and bipolar disorder. The compound’s structure could be a starting point for developing new antipsychotic medications .
Cytotoxic Activity
Compounds with a similar framework have been designed and tested for their cytotoxic activity against various cancer cell lines. This compound’s structural features may allow it to be screened for potential use in cancer treatment, particularly in identifying its efficacy in inhibiting the growth of cancer cells .
Anti-Inflammatory Agents
The compound’s derivatives have been explored for their anti-inflammatory properties. Given the importance of inflammation in many diseases, this compound could serve as a lead structure for developing safe anti-inflammatory agents .
Drug Likeness and “Drugability”
The compound has been assessed for drug likeness or “drugability” according to Lipinski’s rule of five. This analysis is crucial for determining the potential of a compound to be developed into a drug that can be orally active and absorbed by the human body .
Neuropharmacological Applications
Due to the compound’s affinity for dopamine and serotonin receptors, it may have implications in neuropharmacology, particularly in the treatment of neurological disorders that involve these neurotransmitters .
Mecanismo De Acción
Target of Action
Structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to exhibit antibacterial activity . They have also been used as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it might inhibit the growth of bacteria or modulate neurotransmitter activity.
Biochemical Pathways
Given the potential antibacterial and antipsychotic activities of similar compounds, it can be speculated that it may interfere with bacterial growth processes or neurotransmitter signaling pathways .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it may inhibit bacterial growth or modulate neurotransmitter activity, leading to potential antibacterial or antipsychotic effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPDNHQNAIAWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

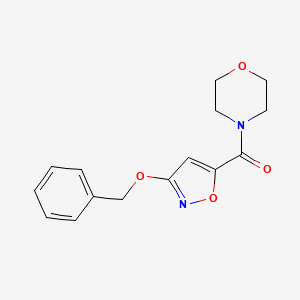

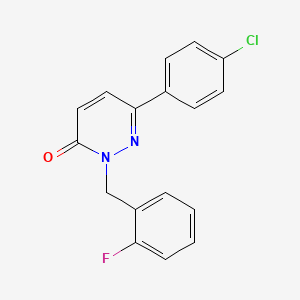
![phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate](/img/structure/B2953565.png)
![4-[1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine](/img/structure/B2953567.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2953568.png)
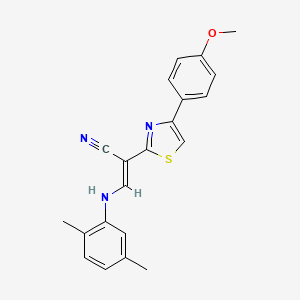
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-acetamido-1,3-thiazole-4-carboxylate](/img/structure/B2953570.png)

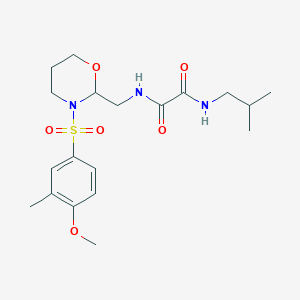
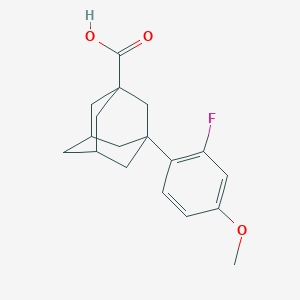
![2'-cyano-N-[4-(2-oxoazetidin-1-yl)phenyl]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2953576.png)

![7-Ethyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2953581.png)